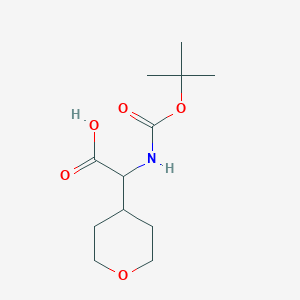![molecular formula C8H5NO2 B063668 Furo[3,2-c]pyridine-4-carbaldehyde CAS No. 193750-94-6](/img/structure/B63668.png)
Furo[3,2-c]pyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that has received significant attention in scientific research due to its unique properties. This compound has a fused pyridine and furan ring system, which makes it a valuable building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of furo[3,2-c]pyridine-4-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions.
Biochemical and Physiological Effects
Furo[3,2-c]pyridine-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor and antiviral activities. It has also been shown to have antibacterial and antifungal activities. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using furo[3,2-c]pyridine-4-carbaldehyde in lab experiments include its ease of synthesis, its unique properties, and its versatility as a building block for the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are many future directions for the use of furo[3,2-c]pyridine-4-carbaldehyde in scientific research. Some of these directions include the development of new synthetic methods for the preparation of this compound, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action. Additionally, this compound could be used as a fluorescent probe for the detection of other biomolecules or as a ligand for the development of new coordination complexes. Overall, the unique properties of furo[3,2-c]pyridine-4-carbaldehyde make it a valuable compound for scientific research, and its potential applications are vast and varied.
Synthesemethoden
The synthesis of furo[3,2-c]pyridine-4-carbaldehyde can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 2-aminopyridine in the presence of a catalytic amount of trifluoroacetic acid. This reaction leads to the formation of furo[3,2-c]pyridine-4-carbaldehyde in good yields.
Wissenschaftliche Forschungsanwendungen
Furo[3,2-c]pyridine-4-carbaldehyde has been widely used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various organic compounds such as pyridines, pyrimidines, and quinolines. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
193750-94-6 |
|---|---|
Produktname |
Furo[3,2-c]pyridine-4-carbaldehyde |
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
furo[3,2-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-5H |
InChI-Schlüssel |
XQSYNBSZCZZVFM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1OC=C2)C=O |
Kanonische SMILES |
C1=CN=C(C2=C1OC=C2)C=O |
Synonyme |
Furo[3,2-c]pyridine-4-carboxaldehyde (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)


![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)


![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
